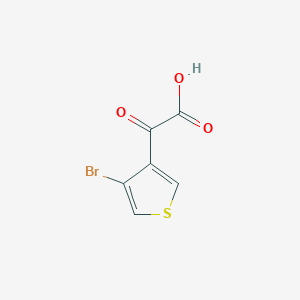

2-(4-Bromothiophen-3-yl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromothiophen-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-4-2-11-1-3(4)5(8)6(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEUKVKAPMYUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromothiophen 3 Yl 2 Oxoacetic Acid

Established Synthetic Pathways to Hetaryl Glyoxylates

Synthetic Routes from 4-Bromothiophen-3-carboxaldehyde Derivatives

A logical and frequently employed strategy for the synthesis of 2-(4-bromothiophen-3-yl)-2-oxoacetic acid involves the transformation of the corresponding aldehyde, 4-bromothiophen-3-carboxaldehyde. This approach typically involves the conversion of the aldehyde functional group into the α-keto acid moiety. One common method is the conversion of the aldehyde to an acyl cyanide, followed by hydrolysis. Although direct oxidation of the aldehyde can be challenging to control, this pathway remains a viable option with the appropriate choice of oxidizing agents.

Another potential route from the aldehyde involves its conversion to an α-hydroxynitrile (cyanohydrin), followed by hydrolysis and subsequent oxidation of the resulting α-hydroxy acid to the desired α-keto acid. The reactivity of the thiophene (B33073) ring and the presence of the bromine substituent must be considered when selecting reaction conditions to avoid unwanted side reactions.

Adaptation of Friedel-Crafts Acylation for Thiophene Systems

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and can be adapted for the synthesis of hetaryl glyoxylates. asianpubs.orgsigmaaldrich.comorganic-chemistry.org In the context of producing this compound, this would typically involve the reaction of a suitable 4-bromothiophene derivative with an appropriate acylating agent, such as oxalyl chloride or its monoester monoacid chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). asianpubs.orgsigmaaldrich.com

The regioselectivity of the Friedel-Crafts acylation on substituted thiophenes is a critical consideration. The directing effects of the existing substituents on the thiophene ring will influence the position of acylation. For a 3-substituted thiophene, acylation generally occurs at the 2- or 5-position. Therefore, starting with a pre-functionalized 4-bromothiophene is essential to direct the acylation to the desired 3-position. The reaction conditions, including the choice of Lewis acid and solvent, must be carefully optimized to achieve the desired product and minimize side reactions.

Table 1: Key Considerations for Friedel-Crafts Acylation of Thiophenes

| Parameter | Consideration |

| Substrate | The electronic nature of substituents on the thiophene ring influences reactivity and regioselectivity. |

| Acylating Agent | Oxalyl chloride or its derivatives are commonly used to introduce the glyoxylyl group. |

| Lewis Acid | The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄) are crucial for activating the acylating agent and promoting the reaction. |

| Solvent | Inert solvents such as dichloromethane or carbon disulfide are typically employed. |

| Temperature | Reactions are often carried out at low temperatures to control reactivity and improve selectivity. |

Oxidation of Thienyl Acetates for Alpha-Keto Acid Formation

The oxidation of an appropriate precursor is a common method for the synthesis of α-keto acids. In this approach, a 1-(4-bromothiophen-3-yl)ethanone derivative could be synthesized first, for instance, via Friedel-Crafts acylation with acetyl chloride. The resulting ketone can then be oxidized to the corresponding α-keto acid. Various oxidizing agents can be employed for this transformation, including selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or other more specialized reagents.

The choice of oxidant is critical to ensure selective oxidation of the acetyl group without affecting the thiophene ring or the bromo substituent. For example, selenium dioxide is a well-known reagent for the oxidation of α-methylenic groups adjacent to a carbonyl to afford α-dicarbonyl compounds. Subsequent hydrolysis of the intermediate would yield the desired α-keto acid.

Regitz Diazo Transfer and Subsequent Oxidative Transformations

The Regitz diazo transfer reaction provides a pathway to α-diazo ketones, which can be valuable intermediates in the synthesis of α-keto acids. sigmaaldrich.comorgsyn.orgchem-station.com This method typically involves the reaction of a compound with an active methylene group, such as a β-dicarbonyl compound, with a sulfonyl azide reagent. orgsyn.orgchem-station.com For the synthesis of this compound, this could involve the preparation of a 1-(4-bromothiophen-3-yl)ethanone derivative, followed by formylation or another activation of the α-position. The resulting activated methylene compound can then undergo the diazo transfer reaction.

The α-diazo ketone intermediate can then be converted to the α-keto acid through various methods, including oxidative cleavage or hydrolysis under specific conditions. This multi-step sequence offers an alternative to direct oxidation methods and can be advantageous in certain synthetic contexts.

Synthesis from Dihaloketones through DMSO-mediated Reactions

A versatile and efficient method for the preparation of α-keto esters involves the reaction of α,α-dihalo ketones with dimethyl sulfoxide (DMSO). This methodology can be applied to the synthesis of this compound by first preparing the corresponding 2,2-dihalo-1-(4-bromothiophen-3-yl)ethanone. This dihalo ketone can be synthesized from the corresponding methyl ketone by halogenation.

The reaction with DMSO proceeds through a Kornblum-type oxidation mechanism. The dihalo ketone reacts with DMSO, which acts as both a nucleophile and an oxidant, to form an intermediate that upon workup yields the α-keto acid or its ester, depending on the reaction conditions and the presence of an alcohol. This method is often favored due to its operational simplicity and the use of readily available reagents.

Functionalization and Derivatization during Synthesis

The synthesis of this compound allows for various functionalization and derivatization strategies to be employed, either on the starting materials or on the final product. The bromine atom on the thiophene ring is a particularly useful handle for further transformations.

For instance, the bromine atom can be replaced by various other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl substituents at the 4-position of the thiophene ring, leading to a diverse library of 2-(thiophen-3-yl)-2-oxoacetic acid derivatives.

Furthermore, the carboxylic acid and ketone functionalities of the target molecule are amenable to a wide array of standard organic transformations. The carboxylic acid can be converted to esters, amides, or other acid derivatives. The ketone can undergo reactions such as reduction to an alcohol, conversion to an oxime or hydrazone, or reaction with Grignard or organolithium reagents to introduce new carbon-carbon bonds. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

Table 2: Potential Functionalization and Derivatization Reactions

| Functional Group | Reaction Type | Potential Products |

| Bromo Group | Suzuki Coupling | 4-Aryl-2-(thiophen-3-yl)-2-oxoacetic acids |

| Stille Coupling | 4-Alkyl/Aryl-2-(thiophen-3-yl)-2-oxoacetic acids | |

| Sonogashira Coupling | 4-Alkynyl-2-(thiophen-3-yl)-2-oxoacetic acids | |

| Carboxylic Acid | Esterification | Alkyl 2-(4-bromothiophen-3-yl)-2-oxoacetates |

| Amidation | 2-(4-Bromothiophen-3-yl)-2-oxoacetamides | |

| Ketone | Reduction | 2-(4-Bromothiophen-3-yl)-2-hydroxyacetic acids |

| Oximation | 2-(4-Bromothiophen-3-yl)-2-(hydroxyimino)acetic acids |

Esterification of Oxoacetic Acid Derivatives

Esterification is a fundamental reaction for the derivatization of carboxylic acids, including α-keto acids like this compound. The resulting esters often exhibit modified solubility and reactivity profiles, making them valuable intermediates in organic synthesis.

The most common method for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is a reversible equilibrium between the starting materials and the products (ester and water). masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used, which can also serve as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can achieve the same outcome. masterorganicchemistry.com

The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com After a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comyoutube.com

For substrates that may be sensitive to strong acidic conditions, alternative methods are available. One such approach involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The isolated acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. chemguide.co.uk Another mild method is the Steglich esterification , which uses coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method is particularly suitable for acid-sensitive substrates. commonorganicchemistry.com

| Esterification Method | Reagents | Key Features |

| Fischer-Speier | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Two-step process; suitable for a wide range of alcohols. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; good for acid-sensitive substrates. commonorganicchemistry.com |

Three-Component Processes for Complex Scaffold Assembly

Three-component reactions (TCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. While specific three-component reactions for the direct synthesis of this compound are not extensively documented, the principles can be applied to generate related complex scaffolds.

Many three-component strategies focus on the synthesis of α-amino acid derivatives. For example, a straightforward reaction of organozinc reagents with amines and ethyl glyoxylate (B1226380) allows for the synthesis of a variety of α-amino esters in high yields. organic-chemistry.org Adapting this to a thiophene system could theoretically involve using a thienyl organozinc species as one of the components.

Another area where multi-component reactions are prevalent is in the synthesis of complex heterocyclic systems. For instance, three-component reactions involving 2-bromo-2-chloro-3-arylpropanenitriles, sodium sulfide, and various electrophiles have been used to create functionalized 3-aminothiophenes in a single step. organic-chemistry.org Although this yields a different class of thiophene, it highlights the potential of such strategies to assemble the thiophene ring system with multiple substituents concurrently. The development of a novel three-component process for the direct assembly of a scaffold like this compound would represent a significant advancement in synthetic efficiency.

Catalytic Approaches in the Synthesis of Oxoacetic Acid Derivatives

Catalytic methods provide efficient and often more environmentally benign routes to α-oxoacetic acid derivatives compared to stoichiometric approaches. Key strategies include Friedel-Crafts acylation and various oxidation reactions.

Friedel-Crafts Acylation: A classic and direct method for synthesizing aryl α-keto esters is the Friedel-Crafts acylation of an aromatic ring with an oxalyl chloride derivative. mdpi.com In the context of the target molecule, this would involve the reaction of a suitable brominated thiophene, such as 3-bromothiophene or 3,4-dibromothiophene, with an electrophile like ethyl oxalyl chloride. The reaction is typically promoted by a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgmasterorganicchemistry.com The Lewis acid activates the oxalyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich thiophene ring. masterorganicchemistry.com A significant challenge in using oxalyl chloride itself is its potential to fragment into a chlorocarbonyl cation (ClCO⁺) and carbon monoxide, which can lead to undesired side products. sciencemadness.org Careful control of reaction conditions is therefore crucial.

Catalytic Oxidation: Another powerful strategy is the catalytic oxidation of precursor molecules.

Oxidation of α-Hydroxy Acids: If the corresponding α-hydroxy acid, 2-(4-bromothiophen-3-yl)-2-hydroxyacetic acid, were available, it could be selectively oxidized to the desired α-keto acid. Modern catalysts like 2-azaadamantane N-oxyl (AZADO) are known to perform this transformation chemoselectively under mild conditions. organic-chemistry.org

Oxidation of Alkenes/Alkynes: Catalytic systems can also be employed to oxidize more fundamental building blocks. For example, iron nanocomposites have been shown to catalyze the oxidation of various alkenes to their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Similarly, visible light-induced copper catalysis can achieve the controlled oxidation of terminal alkynes to α-keto esters using molecular oxygen as a sustainable oxidant. researchgate.net This would hypothetically allow the synthesis of the target compound from a 3-ethynyl-4-bromothiophene precursor.

| Catalytic Method | Substrate | Reagents/Catalyst | Product |

| Friedel-Crafts Acylation | 3-Bromothiophene | Ethyl Oxalyl Chloride, AlCl₃ | Ethyl 2-(4-Bromothiophen-3-yl)-2-oxoacetate (hypothetical) |

| Oxidation | α-Hydroxy Acid | AZADO, O₂ | α-Keto Acid organic-chemistry.org |

| Oxidation | Alkene | Fe Nanocomposite, TBHP | α-Keto Acid organic-chemistry.org |

| Oxidation | Alkyne | Cu-catalyst, Visible Light, O₂ | α-Keto Ester researchgate.net |

Strategies for Selective Synthesis of Thienyl Glycolate Analogs

The selective synthesis of thienyl oxoacetates and their glycolate analogs is critical for accessing specific isomers and avoiding unwanted side products. A key strategy involves the reaction of organometallic thiophene species with oxalate derivatives.

Research has demonstrated an efficient two-step protocol for the selective synthesis of methyl dithienyl-glycolates, where the intermediate is a thienyl-2-oxoacetate. researchgate.net The core of this method involves the lithiation of a bromothiophene followed by reaction with an electrophile like dimethyl oxalate. researchgate.netchemicalbook.com

The regioselectivity of the final product is dictated by the choice of the starting bromothiophene. To synthesize a 2-oxo-2-(thiophen-3-yl)acetate scaffold, the reaction must start with 3-bromothiophene. researchgate.net The 3-bromothiophene is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -80 °C) to generate the 3-thienyl lithium species via lithium-halogen exchange. chemicalbook.com This nucleophilic intermediate is then trapped by the addition of dimethyl oxalate to yield the desired methyl 2-oxo-2-(thiophen-3-yl)acetate. researchgate.net

A critical aspect of this synthesis is controlling the stoichiometry. If the thienyl lithium species is present in excess or if the reaction conditions allow, it can add to the ketone of the newly formed oxoacetate product, leading to the formation of a dithienyl glycolate. researchgate.net Therefore, careful control over the amount of organolithium reagent and the reaction temperature is essential to selectively isolate the desired oxoacetate intermediate. To synthesize the specific target molecule, this compound, this strategy would likely need to be adapted, potentially starting from 3,4-dibromothiophene and carefully controlling the conditions to achieve selective lithiation at the 3-position.

| Reactant 1 | Reactant 2 | Key Condition | Product | Selectivity Aspect |

| 2-Bromothiophene | n-Butyllithium, then Dimethyl Oxalate | Low Temperature (-80 °C) | Methyl 2-oxo-2-(thiophen-2-yl)acetate chemicalbook.com | Forms the 2-substituted isomer. |

| 3-Bromothiophene | n-Butyllithium, then Dimethyl Oxalate | Low Temperature (-80 °C) | Methyl 2-oxo-2-(thiophen-3-yl)acetate researchgate.net | Forms the 3-substituted isomer. |

| Thienyl Lithium | Methyl 2-oxo-2-(thienyl)acetate | - | Methyl dithienyl-glycolate researchgate.net | Potential side product if stoichiometry is not controlled. |

Chemical Transformations and Reactivity Profile of 2 4 Bromothiophen 3 Yl 2 Oxoacetic Acid

Reactivity of the Alpha-Keto Acid Moiety

The alpha-keto acid functionality is a prominent feature of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid, characterized by a ketone and a carboxylic acid on adjacent carbon atoms. This arrangement imparts distinct reactivity to the carbonyl group.

Nucleophilic Additions to the Carbonyl Group

The ketone carbonyl group in the alpha-keto acid moiety is electrophilic and susceptible to attack by various nucleophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous alpha-keto acid systems. Nucleophilic addition reactions can lead to the formation of tertiary alcohols or the introduction of new carbon-carbon bonds.

Common nucleophilic addition reactions applicable to this moiety include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone would result in the formation of a tertiary alcohol after acidic workup. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that can add to the ketone, yielding a tertiary alcohol.

Reformatsky Reaction: This reaction involves the use of an alpha-halo ester and zinc to form a zinc enolate, which can then add to the ketone. researchgate.netresearchgate.netmdpi.comchemicalforums.comnih.gov This results in the formation of a beta-hydroxy ester.

Wittig Reaction: The Wittig reaction, utilizing a phosphorus ylide, can convert the ketone into an alkene. mdpi.comnih.govresearchgate.netorgsyn.orgmdpi.com The structure of the resulting alkene depends on the specific ylide used.

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| Grignard Reaction | R-MgX | Tertiary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| Organolithium Addition | R-Li | Tertiary Alcohol | Anhydrous ether or THF, low temperature |

| Reformatsky Reaction | α-Halo ester, Zn | β-Hydroxy ester | Inert solvent (e.g., benzene, THF), heating |

| Wittig Reaction | Ph3P=CHR | Alkene | Anhydrous solvent (e.g., THF, DMSO) |

Condensation Reactions Involving the Oxoacetic Acid Functionality

The alpha-keto acid moiety can participate in various condensation reactions, leading to the formation of heterocyclic structures and other complex molecules. These reactions often involve the reaction of both the ketone and the carboxylic acid functionalities.

Quinoxaline Synthesis: Alpha-keto acids are known to react with ortho-phenylenediamines to form quinoxaline derivatives. rsc.orgrsc.orgnih.govuniurb.itst-andrews.ac.uk This condensation reaction is a powerful method for the synthesis of this important class of nitrogen-containing heterocycles.

Hantzsch Thiazole Synthesis: In a variation of the classical Hantzsch synthesis, an alpha-keto acid can potentially react with a thioamide to form a thiazole derivative. researchgate.netcommonorganicchemistry.comtubitak.gov.trresearchgate.netuoanbar.edu.iq This involves the formation of both C-N and C-S bonds.

Knoevenagel Condensation: The ketone carbonyl can undergo a Knoevenagel condensation with active methylene compounds in the presence of a base, leading to the formation of a new carbon-carbon double bond. jcu.edu.aupeptide.comsigmaaldrich.comresearchgate.netresearchgate.net

| Reaction Name | Reactant | Product Type | Typical Conditions |

|---|---|---|---|

| Quinoxaline Synthesis | ortho-Phenylenediamine | Quinoxaline derivative | Ethanol or acetic acid, often with heating |

| Hantzsch Thiazole Synthesis | Thioamide | Thiazole derivative | Refluxing in a suitable solvent like ethanol |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated acid or derivative | Basic catalyst (e.g., piperidine, pyridine) |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives such as amides and esters.

Amidation Reactions and Related Processes

The conversion of the carboxylic acid to an amide is a fundamental transformation. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. A variety of coupling reagents are available to facilitate this process, minimizing the need for harsh reaction conditions.

Commonly used peptide coupling reagents include:

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used system for efficient amide bond formation. masterorganicchemistry.comwikipedia.orgnih.gov

DCC/DMAP: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is another effective method, particularly for esterifications, but also applicable to amidation.

HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a highly efficient reagent for coupling, especially for sterically hindered substrates. researchgate.net

PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another phosphonium-based reagent that promotes efficient amide bond formation. researchgate.netst-andrews.ac.uksigmaaldrich.comresearchgate.net

| Coupling Reagent | Additive/Base | Typical Solvent | General Conditions |

|---|---|---|---|

| EDC | HOBt, DIPEA | DMF, CH2Cl2 | Room temperature |

| DCC | DMAP (catalytic) | CH2Cl2 | 0 °C to room temperature |

| HATU | DIPEA | DMF | Room temperature |

| PyBOP | DIPEA | DMF, CH2Cl2 | Room temperature |

Esterification and Transesterification Pathways

Esterification of the carboxylic acid can be accomplished through several methods, depending on the desired ester and the sensitivity of the starting material.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion.

DCC/DMAP Coupling: As with amidation, DCC and a catalytic amount of DMAP can be used to form esters, particularly with secondary and tertiary alcohols where Fischer esterification may be slow or lead to side reactions.

Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be alkylated with an alkyl halide to form the corresponding ester.

| Method | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester | Reflux in excess alcohol |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Ester | CH2Cl2, room temperature |

| Alkylation | Base (e.g., K2CO3), Alkyl halide | Ester | Polar aprotic solvent (e.g., DMF, acetone) |

Thiophene (B33073) Ring Reactivity and Selective Functionalization

The 4-bromo-3-acyl substitution pattern on the thiophene ring dictates its reactivity towards further functionalization. The bromine atom at the 4-position is a key handle for cross-coupling reactions, while the electronic nature of the acyl group at the 3-position influences the regioselectivity of electrophilic and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a versatile method for forming aryl-aryl or aryl-vinyl bonds. mdpi.compeptide.com

Stille Coupling: This involves the coupling with organostannanes.

Heck Coupling: This reaction couples the bromothiophene with an alkene.

Sonogashira Coupling: This allows for the introduction of an alkyne moiety by coupling with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines.

Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting 4-lithiothiophene derivative is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups at the 4-position. researchgate.netrsc.orgcommonorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): While thiophenes are generally electron-rich and not prone to nucleophilic aromatic substitution, the presence of the electron-withdrawing oxoacetic acid group can activate the ring towards such reactions, particularly at the 5-position. researchgate.netresearchgate.netjcu.edu.au

| Reaction Type | Reagents | Functional Group Introduced at C4 | General Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)2 | Aryl | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) |

| Stille Coupling | R-Sn(Alkyl)3 | Alkyl, Aryl, Vinyl | Pd catalyst |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base |

| Lithium-Halogen Exchange | 1. n-BuLi 2. Electrophile (E+) | -E | Anhydrous THF, -78 °C |

This compound is a highly functionalized molecule with a rich and varied reactivity profile. The interplay between the alpha-keto acid moiety, the carboxylic acid functionality, and the substituted thiophene ring provides numerous opportunities for chemical modification. The alpha-keto group serves as a site for nucleophilic additions and condensations, the carboxylic acid allows for the formation of a wide array of derivatives, and the brominated thiophene ring is a versatile platform for cross-coupling and other substitution reactions. This diverse reactivity underscores its potential as a valuable intermediate in the synthesis of complex heterocyclic compounds and other novel organic molecules. Further exploration of the specific reaction conditions and substrate scope for this compound will undoubtedly continue to reveal new synthetic possibilities.

Electrophilic Aromatic Substitution on the Bromothiophene Core

The thiophene ring is generally susceptible to electrophilic aromatic substitution (EAS) reactions. lumenlearning.com The rate and regioselectivity of these reactions are influenced by the substituents on the ring. In the case of this compound, the bromine atom and the 2-oxoacetic acid group both act as deactivating groups, making the thiophene ring less reactive towards electrophiles compared to unsubstituted thiophene.

The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para- director. The 2-oxoacetic acid group is also deactivating due to the electron-withdrawing nature of the carbonyl and carboxyl groups. The directing effects of these two substituents determine the position of electrophilic attack. The bromine at the 4-position directs incoming electrophiles to the 2- and 5-positions. The 2-oxoacetic acid group at the 3-position primarily directs to the 5-position. Therefore, electrophilic substitution is most likely to occur at the C5 position of the thiophene ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.com For instance, bromination of a substituted thiophene can be achieved using N-bromosuccinimide (NBS). The reaction of this compound with an electrophile would be expected to yield the corresponding 5-substituted derivative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on the Bromothiophene Moiety

The carbon-bromine bond on the thiophene ring is a key site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govtandfonline.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, the bromine at the 4-position can be readily coupled with various aryl or vinyl boronic acids or their esters. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex biaryl and vinyl-substituted thiophene derivatives. nih.gov The general reaction involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine ligand, and a base such as potassium carbonate or potassium phosphate. tandfonline.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction allows for the introduction of primary or secondary amines at the 4-position of the thiophene ring of this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific amine being used. acsgcipr.org

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, etc. | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 4-Aryl/vinyl-substituted thiophene |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, etc. | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 4-Amino-substituted thiophene |

Lithiation and Subsequent Reactions of Halogenated Thiophene Systems

Halogen-metal exchange is a common method for the functionalization of aryl halides. In the case of this compound, the bromine atom can be exchanged with lithium by treatment with an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures. jcu.edu.au This generates a highly reactive thienyllithium intermediate.

This lithiated species can then react with a variety of electrophiles to introduce different functional groups at the 4-position of the thiophene ring. For example, quenching the reaction with carbon dioxide (CO₂) would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

It is important to note that the presence of the acidic proton of the carboxylic acid in this compound would require protection or the use of excess organolithium reagent. An alternative approach is to use the corresponding ester derivative to avoid this complication.

The table below illustrates some possible transformations of the lithiated intermediate.

| Electrophile | Reagent | Functional Group Introduced |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde | R-CHO | Secondary Alcohol (-CH(OH)R) |

| Ketone | R-CO-R' | Tertiary Alcohol (-C(OH)RR') |

| Alkyl Halide | R-X | Alkyl Group (-R) |

Heterocyclic Annulations and Cyclocondensations Utilizing the Compound as a Building Block

The α-ketoacid functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through annulation and cyclocondensation reactions. nih.govjcu.edu.au These reactions typically involve the reaction of the dicarbonyl moiety with a binucleophilic reagent.

For example, condensation with hydrazines can lead to the formation of pyridazinone derivatives. Reaction with 1,2-diamines can yield quinoxaline or other diazine systems. Similarly, condensation with β-ketoesters or other active methylene compounds in the presence of a base can be used to construct various fused heterocyclic rings.

These reactions expand the utility of this compound beyond simple functional group transformations, allowing for the construction of more complex and potentially biologically active molecules.

The table below provides examples of heterocyclic systems that can be synthesized from this compound.

| Reagent | Heterocyclic Product |

| Hydrazine (B178648) (H₂NNH₂) | Pyridazinone |

| 1,2-Phenylenediamine | Quinoxaline |

| Amidines | Pyrimidine |

| Guanidine | Aminopyrimidine |

Derivatization Strategies and Analog Synthesis Based on the Chemical Compound

Synthesis of Ester and Amide Analogs of 2-(4-Bromothiophen-3-yl)-2-oxoacetic Acid

The carboxylic acid functional group is a primary site for derivatization, readily converted into esters and amides. These analogs are synthesized to modulate properties such as lipophilicity, solubility, and metabolic stability.

Esterification: The synthesis of ester analogs is commonly achieved through Fischer-Speier esterification. sphinxsai.com This method involves reacting the parent carboxylic acid with an alcohol (R-OH) under acidic catalysis, typically using a strong acid like sulfuric acid or by passing dry hydrogen chloride gas through the alcohol. sphinxsai.com The reaction is a reversible equilibrium, and high yields of the ester are obtained by using an excess of the alcohol or by removing water as it is formed.

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with various primary or secondary amines. sphinxsai.com To facilitate this reaction, the carboxylic acid is often first converted to a more reactive species, such as an acyl chloride. This is typically done by treating the acid with thionyl chloride (SOCl₂). The resulting 2-(4-bromothiophen-3-yl)-2-oxoacetyl chloride is then reacted with a suitable amine (R¹R²NH) to form the desired amide. afjbs.com This two-step process is highly efficient for producing a wide range of amide derivatives, including those from substituted anilines and heterocyclic amines. sphinxsai.comresearchgate.net

The table below illustrates some potential ester and amide derivatives that can be synthesized from this compound.

Table 1: Representative Ester and Amide Analogs

| Derivative Type | Reagent | Resulting Compound Name |

| Ester | Methanol (CH₃OH) | Methyl 2-(4-bromothiophen-3-yl)-2-oxoacetate |

| Ester | Ethanol (C₂H₅OH) | Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate |

| Amide | Ammonia (NH₃) | 2-(4-bromothiophen-3-yl)-2-oxoacetamide |

| Amide | Aniline (C₆H₅NH₂) | N-phenyl-2-(4-bromothiophen-3-yl)-2-oxoacetamide |

| Amide | Morpholine (C₄H₉NO) | 1-(Morpholino)-2-(4-bromothiophen-3-yl)ethane-1,2-dione |

Development of Chalcone (B49325) Derivatives Incorporating the Bromothiophene Oxoacetic Acid Scaffold

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are significant precursors in flavonoid biosynthesis and possess a reactive α,β-unsaturated carbonyl system. scienceopen.com The this compound scaffold can be incorporated into chalcone-like structures, although this requires modification of the starting material, for instance, by first converting it to an acetophenone (B1666503) derivative.

A more direct approach involves using a related starting material, 1-(4-bromothiophen-3-yl)ethan-1-one (3-acetyl-4-bromothiophene). This compound can undergo a base-catalyzed Claisen-Schmidt condensation with various substituted aromatic aldehydes. researchgate.net In this reaction, a catalytic amount of a base, such as sodium hydroxide, promotes the formation of an enolate from the acetophenone derivative, which then attacks the aldehyde to form a β-hydroxy ketone. Subsequent dehydration yields the chalcone. researchgate.net This method allows for the synthesis of a wide array of chalcone derivatives by varying the substituted aldehyde. scienceopen.commdpi.com

The table below shows examples of chalcone derivatives that could be synthesized using 1-(4-bromothiophen-3-yl)ethan-1-one as a precursor.

Table 2: Potential Chalcone Derivatives

| Aldehyde Reagent | Resulting Chalcone Derivative Name |

| Benzaldehyde | (E)-1-(4-bromothiophen-3-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(4-bromothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-1-(4-bromothiophen-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-(Dimethylamino)benzaldehyde | (E)-1-(4-bromothiophen-3-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |

Construction of Nitrogen-Containing Heterocycles from the Compound

The α-ketoacid moiety of this compound is a valuable synthon for constructing various nitrogen-containing heterocyclic rings. frontiersin.org This is typically achieved through condensation reactions with binucleophilic reagents, where both nucleophilic centers react with the two electrophilic carbonyl carbons of the α-ketoacid.

For instance, reaction with hydrazine (B178648) derivatives (H₂N-NHR) can lead to the formation of pyridazinone rings. Similarly, condensation with ureas or thioureas in the presence of an appropriate catalyst can yield dihydropyrimidinone or dihydropyrimidinethione derivatives. frontiersin.org The synthesis of acyl hydrazides, which can be formed from the corresponding ester, provides intermediates that can be cyclized into various heterocycles like 1,2,4-triazoles or 1,3,4-oxadiazoles. frontiersin.org These synthetic strategies highlight the utility of the parent compound in generating a diverse range of nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.govresearchgate.net

The table below outlines potential nitrogen-containing heterocycles derived from the title compound.

Table 3: Examples of Nitrogen-Containing Heterocycles

| Binucleophilic Reagent | Resulting Heterocyclic System |

| Hydrazine Hydrate | 6-(4-bromothiophen-3-yl)pyridazin-3(2H)-one |

| Phenylhydrazine | 6-(4-bromothiophen-3-yl)-2-phenylpyridazin-3(2H)-one |

| Urea | 5-(4-bromothiophen-3-yl)pyrimidine-2,4(1H,3H)-dione |

| o-Phenylenediamine | 3-(4-bromothiophen-3-yl)quinoxalin-2(1H)-one |

Exploration of Sulfur-Containing Heterocyclic Derivatives

The synthesis of novel sulfur-containing heterocycles is a significant area of medicinal chemistry. nih.govnih.gov The this compound scaffold can be used to construct new fused or appended sulfur-containing rings.

One common strategy involves the reaction of α-keto acids with reagents containing thiol groups. For example, reaction with thioglycolic acid (mercaptoacetic acid) can lead to the formation of thiazolidinone derivatives or other related sulfur-containing rings through cyclocondensation reactions. The existing thiophene (B33073) ring in the parent compound is a stable aromatic system that typically remains intact during these transformations, resulting in final structures that incorporate multiple sulfur-containing moieties. These derivatives are of interest due to the diverse biological activities associated with sulfur heterocycles. nih.gov

The table below presents examples of sulfur-containing heterocycles that could be synthesized.

Table 4: Potential Sulfur-Containing Heterocyclic Derivatives

| Reagent | Resulting Heterocyclic System |

| Thioglycolic Acid | 2-(4-bromothiophen-3-yl)-4-oxothiazolidine-2-carboxylic acid |

| Lawesson's Reagent | (4-bromothiophen-3-yl)(thioxo)acetic acid |

| Cysteamine | 2-(4-bromothiophen-3-yl)-2,3-dihydrothiazole-2-carboxylic acid |

Design and Synthesis of Diverse Functionalized Analogs

The bromine atom at the 4-position of the thiophene ring is a key handle for introducing a wide range of functional groups through cross-coupling reactions. mdpi.com The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose. nih.gov This palladium-catalyzed reaction couples the bromothiophene derivative with various boronic acids or boronate esters (R-B(OH)₂), allowing for the formation of a new carbon-carbon bond and the introduction of aryl, heteroaryl, or alkyl substituents at this position.

This strategy significantly enhances the structural diversity of the analogs that can be generated. By selecting different boronic acids, a vast library of compounds with varied electronic and steric properties can be synthesized. nih.govnih.gov This approach is fundamental in medicinal chemistry for optimizing the interaction of a molecule with its biological target.

The table below lists diverse functionalized analogs achievable via Suzuki-Miyaura coupling.

Table 5: Examples of Functionalized Analogs via Suzuki Coupling

| Boronic Acid Reagent | Resulting Compound Name |

| Phenylboronic Acid | 2-(4-phenylthiophen-3-yl)-2-oxoacetic acid |

| 4-Methoxyphenylboronic Acid | 2-(4-(4-methoxyphenyl)thiophen-3-yl)-2-oxoacetic acid |

| Pyridine-3-boronic Acid | 2-(4-(pyridin-3-yl)thiophen-3-yl)-2-oxoacetic acid |

| Thiophene-2-boronic Acid | 2-(2,4'-bithiophen-3'-yl)-2-oxoacetic acid |

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound (CAS No. 1934596-13-0), no specific experimental data for its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), or Ultraviolet-Visible (UV-Vis) spectroscopy could be located in the available literature and databases.

Searches yielded information for structurally related but distinct compounds, including isomers such as 2-(5-bromothiophen-2-yl)-2-oxoacetic acid and 2-(4-bromothiophen-2-yl)acetic acid, as well as analogues like 2-(4-bromophenyl)-2-oxoacetic acid. However, the specific spectroscopic signature of the target compound, this compound, remains undocumented in the accessed resources.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 4 Bromothiophen 3 Yl 2 Oxoacetic Acid and Its Derivatives

X-ray Diffraction (XRD) for Solid-State Structural Determination of 2-(4-Bromothiophen-3-yl)-2-oxoacetic Acid and its Derivatives

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is an exceptionally powerful analytical method that can unambiguously determine the molecular and crystal structure of any compound that can be grown as a high-quality single crystal. unimi.it This technique provides a three-dimensional map of electron density, allowing for the precise determination of atomic coordinates, molecular connectivity, and spatial arrangement in the solid state. unimi.it For derivatives of this compound, SCXRD is the gold standard for elucidating the exact conformation of the molecule, including the planarity of the thiophene (B33073) ring and the orientation of the oxoacetic acid substituent.

For instance, the crystal structure of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, a related thiophene derivative, was determined by single-crystal X-ray diffraction. researchgate.net The study revealed a monoclinic crystal system with the space group P2(1). researchgate.net The structure was characterized by intermolecular hydrogen bonds of the C-H…S type, which influence the crystal packing. researchgate.net

In another relevant study, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was elucidated using SCXRD. semanticscholar.org This analysis confirmed the molecular structure and revealed that the crystal packing is stabilized by both C−H···N and N−H···N hydrogen bonds. semanticscholar.org

A study on Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate, an analogous brominated thiophene, showed that it crystallizes in a monoclinic system with the space group P2(1)/c. The thiophene ring was found to be planar, and the crystal structure was stabilized by hydrogen bonding.

These examples underscore the capability of SCXRD to provide detailed structural information. For this compound, one would anticipate that SCXRD analysis could reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and potential π–π stacking interactions between the thiophene rings.

Below is a table summarizing representative crystallographic data for a related thiophene derivative, illustrating the type of information obtained from a single-crystal XRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H8OS3 |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 5.6236(6) |

| b (Å) | 12.8026(13) |

| c (Å) | 7.2117(7) |

| β (°) | 92.971(5) |

| Volume (ų) | 518.51(9) |

| Z | 2 |

X-ray Powder Diffraction

X-ray Powder Diffraction (XRPD or PXRD) is a versatile technique used to analyze the crystalline nature of solid materials. Unlike SCXRD, which requires a single, well-ordered crystal, XRPD can be performed on a polycrystalline powder. nih.gov The resulting diffraction pattern is a "fingerprint" of the crystalline solid, providing information on the phase purity, crystallinity, and unit cell parameters of the material. nih.gov

For this compound and its derivatives, XRPD is an essential tool in drug development and materials science for characterizing bulk samples. nih.gov It can be used to identify different polymorphic forms, which may have distinct physical properties such as solubility and stability. The technique is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ) to the distance between crystal lattice planes (d) and the angle of diffraction (θ). nih.gov

In the analysis of thiophene-based polymers and nanocomposites, XRPD has been effectively utilized. For example, the XRPD patterns of polyterthiophene derivatives/TiO2 nanocomposites showed broad diffraction peaks. nih.gov This broadening suggests a material with a small degree of crystallinity or an amorphous structure, which is a common characteristic of polymeric thiophene derivatives. nih.gov The diffraction peaks observed at specific 2θ values can be associated with intermolecular π–π stacking or specific crystallographic planes. nih.gov

The application of XRPD in characterizing new synthetic compounds is crucial for confirming that the bulk material corresponds to the structure determined by single-crystal analysis. It is also instrumental in studying the solid-state stability of a compound under various conditions.

The data table below illustrates the kind of information that can be obtained from an XRPD pattern for a crystalline organic material.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Assignment |

|---|---|---|---|

| ~24.4 | ~3.65 | Broad | Intermolecular π–π stacking nih.gov |

| ~37.5 | ~2.39 | Broad | (111) reflection nih.gov |

This representative data, drawn from studies on related thiophene polymers, highlights how XRPD can identify key structural features even in materials that are not perfectly crystalline. nih.gov For a pure, crystalline sample of this compound, one would expect a series of sharp peaks, each corresponding to a specific set of lattice planes, providing a unique fingerprint for that particular solid form.

Computational Chemistry and Theoretical Investigations of 2 4 Bromothiophen 3 Yl 2 Oxoacetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a primary computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. By solving the Schrödinger equation in an approximate manner, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. A typical study would employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform the geometry optimization. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum.

Electronic Structure Analysis

Once the geometry is optimized, various properties related to the electronic distribution within the molecule can be calculated to understand its reactivity and interaction potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A small energy gap generally suggests higher reactivity. For a compound like 2-(4-bromothiophen-3-yl)-2-oxoacetic acid, the analysis would reveal how the bromine atom, thiophene (B33073) ring, and the oxoacetic acid moiety contribute to these orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface represent different electrostatic potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen atoms of the carboxylic acid and keto groups, while positive regions might be found near the acidic hydrogen.

Atomic Charge Distribution Analysis

This analysis quantifies the electrostatic charge associated with each atom in the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these partial charges. The results provide insight into the intramolecular charge transfer and the polarity of different bonds, helping to identify reactive sites within the molecule.

Vibrational Spectra Prediction and Correlation with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies from the optimized geometry, researchers can assign specific vibrational modes (e.g., C=O stretching, C-Br stretching, O-H bending) to the experimentally observed spectral bands. A strong correlation between the predicted and experimental spectra helps to validate the accuracy of the computational model and the optimized molecular structure.

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable single bonds can exist in different spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (those with the lowest energy). For this compound, this would involve rotating the oxoacetic acid group relative to the thiophene ring. The study would generate a potential energy surface to locate the global and local energy minima, providing insight into the molecule's flexibility and preferred shapes.

While these theoretical approaches are standard for analyzing organic molecules, the specific quantitative data and detailed findings for this compound remain subjects for future research.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these intermolecular contacts. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and categorization of different types of interactions.

For a molecule like this compound, a Hirshfeld analysis would partition the crystal space to reveal the relative contributions of various atom-atom contacts to the total surface area. Based on studies of other brominated thiophene derivatives, one can anticipate the key interactions that would stabilize the crystal packing. nih.govnih.gov These interactions would include hydrogen bonds, halogen bonds, and other van der Waals forces. The presence of the carboxylic acid group suggests strong O–H···O hydrogen bonds would be a dominant feature, likely forming dimers or extended chains. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a specific pair of distances (dᵢ and dₑ) from the surface to the nearest atoms inside and outside the surface, respectively. The percentage contributions of the most significant interactions for related bromothiophene compounds are often dominated by H···H, C···H, and O···H contacts. nih.govresearchgate.net Contacts involving the bromine and sulfur atoms (Br···H, S···H, Br···O) are also critical in defining the specific crystal architecture. nih.govnih.gov

The table below illustrates how data from a Hirshfeld surface analysis is typically presented. The values are representative examples based on analyses of similar molecules and are not the result of a specific calculation for this compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~35-45% |

| O···H / H···O | ~20-25% |

| C···H / H···C | ~15-20% |

| Br···H / H···Br | ~5-10% |

| S···H / H···S | ~3-7% |

| Br···O / O···Br | ~1-3% |

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. bohrium.comrroij.com These theoretical calculations provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra.

Predicted NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR spectra are performed by computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For this compound, DFT calculations would predict distinct signals for the two non-equivalent protons on the thiophene ring, the carboxylic acid proton, and the various carbon atoms. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the two carbonyl groups.

The following table provides an example of how predicted NMR chemical shifts for this molecule would be presented, based on typical values for similar functional groups. These are illustrative values and not from a specific DFT calculation on the target molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene C-H (Position 2) | ~8.0-8.5 | - |

| Thiophene C-H (Position 5) | ~7.5-8.0 | - |

| Carboxylic Acid O-H | ~10.0-13.0 | - |

| C=O (Ketone) | - | ~180-190 |

| C=O (Carboxylic Acid) | - | ~165-175 |

| Thiophene C-Br | - | ~110-120 |

| Thiophene C-S | - | ~130-145 |

Predicted IR Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations yield the frequencies of the fundamental vibrational modes, which correspond to absorptions in the IR spectrum. nih.govsemanticscholar.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental data.

For this compound, the predicted IR spectrum would show characteristic absorption bands for its functional groups. Key predicted vibrations would include the O–H stretch of the carboxylic acid, the C=O stretches of both the ketone and carboxylic acid functionalities, C–Br stretching, and various C–H and C=C stretching and bending modes of the thiophene ring. nih.govresearchgate.net

An illustrative table of predicted key IR frequencies is shown below. These are representative values and not the result of a specific calculation for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) |

| C-H stretch (Thiophene) | ~3100-3000 |

| C=O stretch (Ketone) | ~1720-1700 |

| C=O stretch (Carboxylic Acid) | ~1760-1740 |

| C=C stretch (Thiophene) | ~1550-1400 |

| C-Br stretch | ~600-500 |

Applications of 2 4 Bromothiophen 3 Yl 2 Oxoacetic Acid As a Synthetic Intermediate in Academic Research

Building Block for Complex Organic Scaffolds and Architectures

In the pursuit of novel molecular architectures, 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid serves as a foundational component for the assembly of intricate organic scaffolds. The presence of both an electrophilic keto-acid moiety and a nucleophilic-substitution-ready bromo-thiophene ring allows for sequential or one-pot reactions to build complex polycyclic and heterocyclic systems. For instance, its derivatives can undergo intramolecular cyclization reactions or participate in multicomponent reactions to generate unique three-dimensional structures that are of interest in medicinal chemistry and materials science. google.com

One notable application is in the synthesis of fused thiophene (B33073) derivatives. The thiophene ring can be further functionalized or annulated to create larger, more complex systems. For example, thieno[3,2-b]pyrroles, a class of nitrogen-containing fused heterocycles with interesting electronic and biological properties, can be synthesized using precursors derived from this compound. researchgate.net The α-oxoacetic acid functionality provides a handle for introducing the pyrrole (B145914) ring, while the bromine atom on the thiophene ring can be used for further modifications through cross-coupling reactions.

Precursor in the Synthesis of Functionalized Heterocyclic Systems

The reactivity of this compound makes it an excellent precursor for a wide array of functionalized heterocyclic systems. The α-keto acid portion of the molecule can react with various dinucleophiles to form a range of five- and six-membered heterocyclic rings. For example, condensation reactions with hydrazines can yield pyridazinone derivatives, while reaction with amidines can lead to the formation of pyrimidinone systems.

Furthermore, the bromo-substituent on the thiophene ring is a key feature that allows for the introduction of diverse functional groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. nih.gov This enables the synthesis of a library of thiophene derivatives with various substituents at the 4-position, which can be crucial for tuning the electronic properties or biological activity of the final molecule. Multicomponent reactions, which allow for the formation of complex products in a single step from three or more reactants, have also been employed with thiophene derivatives to rapidly generate molecular diversity. windows.netresearchgate.netbeilstein-journals.org

Role in the Development of Lead Compounds and Molecular Probes for Chemical Biology Research

Thiophene-containing compounds are known to exhibit a wide range of biological activities, and this compound serves as a valuable starting material for the synthesis of new potential therapeutic agents and molecular probes. nih.gov The thiophene scaffold is present in numerous approved drugs, and its derivatives have been investigated for their potential as enzyme inhibitors, receptor ligands, and antimicrobial agents. nih.govmdpi.com

By modifying the carboxylic acid and α-keto groups, and by introducing various substituents on the thiophene ring via the bromo-functionality, researchers can generate a diverse set of molecules for biological screening. For instance, the synthesis of novel thiophene carboxamide derivatives has been explored for their antiproliferative activity against cancer cell lines. ekb.eg The ability to systematically vary the structure of the molecule allows for the exploration of structure-activity relationships (SAR), which is a critical step in the development of new lead compounds.

Below is a table summarizing the biological activities of some thiophene derivatives, highlighting the potential of this scaffold in drug discovery.

| Compound Class | Biological Activity | Reference |

| Thieno[3,2-b]pyrroles | Potential electronic and biological properties | researchgate.net |

| Thiophene carboxamides | Antiproliferative activity | ekb.eg |

| Benzothiophene carboxylates | Allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase | nih.gov |

| Thieno[2,3-b]thiophene derivatives | Predicted oxidoreductase inhibitors and chemosensitizers | google.com |

Utility in the Synthesis of Agrochemical Intermediates

For example, the brominated thiophene core is a key component in some patented agrochemical compositions. nih.gov The carboxylic acid functionality can be converted into other functional groups, such as amides or esters, which are common in active agrochemical ingredients. The ability to introduce a wide range of substituents at the 4-position of the thiophene ring allows for the fine-tuning of the compound's efficacy and selectivity towards specific pests or diseases.

Contribution to Diversification Libraries in Synthetic Chemistry

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a large number of structurally diverse small molecules for high-throughput screening. frontiersin.orgrsc.org this compound is an ideal building block for DOS due to its multiple points of diversification.

The synthetic strategy can involve a branching pathway where the initial substrate is elaborated in different directions by reacting its various functional groups. For example, the carboxylic acid can be converted into a library of amides or esters, while the α-keto group can be used to form a variety of heterocyclic rings. Simultaneously, the bromine atom on the thiophene ring can be subjected to a range of cross-coupling reactions to introduce a diverse set of substituents. This approach allows for the efficient creation of a large and diverse chemical library from a single, readily accessible starting material, which can then be screened for a wide range of biological activities.

Future Research Directions and Challenges in the Study of 2 4 Bromothiophen 3 Yl 2 Oxoacetic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the utilization of halogenated heterocycles is the environmental impact of their synthesis. Traditional methods for producing brominated thiophenes often involve multi-step processes that may use harsh reagents and generate significant waste. Future research must prioritize the development of greener synthetic pathways.

Key areas of focus should include:

C-H Functionalization: Direct C-H bromination or functionalization of the thiophene-3-yl-2-oxoacetic acid precursor would be more atom-economical than traditional routes that might involve installing and then removing directing groups.

One-Pot Reactions: Designing one-pot or tandem reactions where multiple bonds are formed in a single operation can significantly reduce solvent usage, energy consumption, and purification steps. Recent advances in the synthesis of thiophene (B33073) derivatives through multicomponent reactions provide a template for such strategies. researchgate.net

Transition-Metal-Free Synthesis: Exploring synthetic methods that avoid heavy or precious metal catalysts is crucial for sustainability. For instance, reactions utilizing elemental sulfur with simple organic precursors represent a more atom-economical approach to building the thiophene core. organic-chemistry.org

| Feature | Hypothetical Traditional Route | Potential Sustainable Route |

| Starting Materials | Pre-functionalized thiophene, strong brominating agents (e.g., NBS, Br2) | Simple, non-heterocyclic precursors (e.g., 1,3-enynes, buta-1-enes), elemental sulfur or potassium sulfide |

| Key Steps | Multi-step synthesis, protection/deprotection, purification after each step | One-pot, multicomponent reaction or domino synthesis |

| Reagents | Stoichiometric amounts of potentially hazardous reagents | Catalytic systems or transition-metal-free conditions |

| Atom Economy | Lower, due to byproducts and protecting groups | Higher, incorporates a larger percentage of reactant atoms into the final product. organic-chemistry.org |

| Environmental Impact | Higher solvent and energy consumption, more waste generation | Reduced waste, milder reaction conditions, potentially recyclable catalysts |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid contains multiple reactive sites: the C-Br bond, the α-keto group, the carboxylic acid, and the thiophene ring itself. A significant research direction involves exploring the interplay between these functional groups to uncover novel transformations.

Future investigations could include:

Domino Reactions: Designing reaction sequences where the initial transformation of one functional group triggers a subsequent reaction at another site within the same molecule. For example, a metal-catalyzed cross-coupling at the C-Br bond could be followed by an intramolecular cyclization involving the ketoacid moiety.

Selective Functionalization: Developing methods to selectively react one functional group while leaving the others intact. This would allow for the stepwise and controlled construction of complex molecules from this single building block.

Photoredox and Electrochemical Methods: Applying modern synthetic techniques like photoredox catalysis or electrosynthesis could unlock new reactivity pathways not accessible through traditional thermal methods, potentially leading to unprecedented molecular architectures.

Design of Advanced Derivatives with Tailored Chemical Functionalities

Thiophene-containing molecules are recognized as privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties. rsc.orgbenthamdirect.com A major future direction is the use of this compound as a starting point for the synthesis of advanced derivatives with specific, tailored functions.

The strategic modification of its core structure could lead to:

Medicinal Chemistry Scaffolds: The C-Br bond is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). acs.orgnih.gov This allows for the synthesis of libraries of compounds to be screened for biological activity. The carboxylic acid can be converted into amides, esters, or other bioisosteres to modulate pharmacokinetic properties.

Organic Materials: The thiophene ring is a key component in organic electronic materials. researchgate.net Derivatives could be designed to explore applications in organic field-effect transistors (OFETs) or organic photovoltaics by synthesizing conjugated systems via polymerization or coupling reactions at the bromine position.

| Derivative Class | Synthetic Strategy | Target Functionality/Application |

| Aryl/Heteroaryl Thiophenes | Suzuki or Stille coupling at the C-Br position | Modulating electronic properties for organic electronics; creating novel medicinal scaffolds. nih.gov |

| Amide/Ester Library | Standard amide or ester coupling at the carboxylic acid | Improving drug-like properties (solubility, cell permeability), creating prodrugs. acs.org |

| Fused Heterocyclic Systems | Intramolecular cyclization reactions | Development of novel polycyclic aromatic systems with unique photophysical properties or biological activities. |

| Reduced/Alkylated Products | Selective reduction of the keto group or alkylation | Generation of chiral centers and 3D complexity for drug design. |

Integration with High-Throughput Synthesis and Screening Methodologies

To efficiently explore the vast chemical space accessible from this compound, the integration of modern high-throughput techniques is essential. This approach can accelerate the discovery of new compounds with desirable properties.

Future strategies should involve:

Automated Synthesis: Employing automated synthesis platforms to rapidly generate libraries of derivatives based on the reactions outlined in section 8.3. Microwave-assisted synthesis can be particularly effective in reducing reaction times for library production. acs.org

Parallel Synthesis: Using parallel synthesis techniques to simultaneously create dozens or hundreds of analogues in microtiter plates, each with a unique modification.

High-Throughput Screening (HTS): Screening the resulting compound libraries against a wide range of biological targets (e.g., enzymes, receptors) or for specific material properties (e.g., conductivity, fluorescence) to quickly identify promising "hit" compounds for further development. Phenotypic screening, which assesses the effect of compounds on cell behavior, has proven effective for identifying active thiophene-based molecules. acs.org

Computational-Guided Discovery and Rational Design of New Chemical Entities

In silico methods are powerful tools for accelerating chemical research by predicting molecular properties and guiding experimental design, thereby reducing the time and cost associated with trial-and-error synthesis. mdpi.com Applying computational chemistry to this compound and its potential derivatives is a critical future direction.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. orientjchem.orgnih.gov This can help in understanding its reactivity patterns and designing novel transformations. For instance, calculating the energies of reaction intermediates can help predict the most likely outcome of a reaction. rsc.org

Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict how potential derivatives will bind to the active site of a target protein. rsc.org This allows for the rational design of molecules with enhanced potency and selectivity, prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): Once a set of active and inactive derivatives is identified through screening, QSAR models can be built to correlate specific structural features with biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.

| Computational Method | Application to this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Predict electron distribution, bond energies, and reaction pathways. rsc.orgnih.gov | Guidance for synthetic chemists on likely sites of reactivity and optimal reaction conditions. |

| Molecular Docking | Simulate the binding of designed derivatives to biological targets (e.g., enzymes). rsc.org | Prioritization of synthetic targets with the highest predicted binding affinity. |

| Molecular Dynamics (MD) Simulation | Simulate the movement and conformational changes of the molecule and its complexes over time. | Understanding of binding stability and the dynamic interactions between a derivative and its target. |

| QSAR Modeling | Correlate structural properties of a library of derivatives with their measured biological activity. | A predictive model to guide the design of new derivatives with improved activity. |

Q & A

Q. What are the optimized synthetic routes for 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including bromination of thiophene precursors followed by coupling with oxoacetic acid derivatives. Key steps:

Bromination : Introduce the bromine substituent at the 4-position of thiophene using N-bromosuccinimide (NBS) under controlled light or thermal conditions .

Oxoacetic Acid Formation : React the brominated thiophene with glyoxylic acid derivatives under acidic catalysis (e.g., H₂SO₄) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Critical parameters:

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:

- ¹H/¹³C NMR : Identify protons and carbons adjacent to bromine (e.g., deshielded signals at δ 7.2–7.8 ppm for thiophene protons) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Br vibrations at 650 cm⁻¹ .

- X-ray Crystallography : Resolve molecular geometry using SHELX software for structure refinement (e.g., bond angles around the thiophene ring) .

Q. How should stability studies be designed to assess degradation pathways under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

Prepare solutions at pH 2, 7, and 12 (adjusted with HCl/NaOH).

Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Metrics :

- Degradation products (e.g., decarboxylated derivatives) identified via LC-MS.

- Activation energy (Eₐ) calculated using Arrhenius plots for thermal stability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for bromine’s electronegativity effects .

- Basis Sets : Apply 6-311++G(d,p) for geometry optimization and frequency calculations .